Basic Red 51

Catalog No.
S582142
CAS No.
77061-58-6
M.F
C13H18ClN5
M. Wt
279.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Basic Red 51

CAS Number

77061-58-6

Product Name

Basic Red 51

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride

Molecular Formula

C13H18ClN5

Molecular Weight

279.77 g/mol

InChI

InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

NZDXSXLYLMHYJA-UHFFFAOYSA-M

SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-]

Synonyms

2-(((4-dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium chloride, Basic Red 51

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-]

The exact mass of the compound Basic Red 51 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Basic Red 51 is a synthetic cationic azo dye characterized by an imidazolium core, widely utilized in the cosmetic and textile industries for semi-permanent hair coloration and polyacrylonitrile (PAN) fiber dyeing. Its primary procurement value lies in its strong electrostatic affinity for anionic substrates, broad pH stability, and high aqueous solubility. Unlike older temporary dyes that merely coat the fiber surface, the delocalized positive charge of Basic Red 51 enables robust ionic bonding with keratin and synthetic polymers, ensuring reliable color intensity, extended wash fastness, and batch-to-batch consistency in commercial formulations [1].

Substituting Basic Red 51 with legacy alternatives like Basic Red 2 or Fuchsin Basic often leads to formulation instability and regulatory compliance issues. While these comparators may offer similar initial red hues, they frequently exhibit higher percutaneous absorption rates or lack the rigorous toxicological clearance provided by European regulatory bodies. Furthermore, many alternative basic dyes degrade or shift in color under alkaline conditions, whereas Basic Red 51 maintains its structural integrity and chromophore stability across the diverse pH environments required for both oxidative and non-oxidative dye matrices [1].

Low Percutaneous Absorption for Compliant Cosmetic Formulations

In toxicokinetic evaluations for cosmetic safety, Basic Red 51 demonstrates exceptionally low percutaneous absorption compared to legacy azo dyes. In human epidermal skin membrane models, the systemically absorbed dose of Basic Red 51 is negligible, allowing the SCCS to explicitly approve its use at up to 1.0% in non-oxidative and 0.5% in oxidative hair dye formulations. In contrast, legacy temporary dyes like Basic Red 2 exhibit higher skin penetration and hemolytic efficiency, leading to stricter regulatory scrutiny and potential formulation bans [1].

Evidence DimensionRegulatory safety and dermal penetration
Target Compound DataApproved up to 1.0% (non-oxidative) with negligible deep skin penetration
Comparator Or BaselineBasic Red 2 (higher percutaneous absorption and hemolytic toxicity)
Quantified DifferenceMaintains explicit SCCS Annex III approval while comparators face restriction
ConditionsHuman epidermal skin membrane (Franz diffusion cells) and SCCS regulatory limits

Procurement teams can utilize Basic Red 51 to ensure global regulatory compliance and avoid the reformulation costs associated with restricted legacy dyes.

Broad pH Stability for Versatile Matrix Compatibility

The imidazolium-based chromophore of Basic Red 51 maintains its structural and colorimetric integrity across a broad pH range of 4 to 9. This allows it to be seamlessly integrated into both acidic semi-permanent conditioners (pH 4–5) and alkaline oxidative dye bases (pH 8–9). Other common basic dyes often suffer from color shifting or degradation in highly alkaline environments, requiring strict pH buffering that complicates manufacturing. Basic Red 51's stability eliminates this bottleneck, ensuring predictable color yields across diverse product lines [1].

Evidence DimensionOperational pH stability window
Target Compound DataStable from pH 4 to 9
Comparator Or BaselineStandard basic dyes (often degrade or shift color > pH 7)
Quantified DifferenceEnables use in both acidic and alkaline matrices without color loss
ConditionsAqueous dye baths and cosmetic formulation matrices

Simplifies inventory by allowing a single dye to be used across multiple product lines, from acidic color-depositing shampoos to alkaline permanent dye bases.

Enhanced Wash Fastness via Strong Electrostatic Bonding

Basic Red 51 delivers extended wash fastness on keratin fibers due to its delocalized cationic charge, which forms strong ionic bonds with anionic sites on the substrate. Formulations utilizing Basic Red 51 typically retain vibrant color for 8 to 10 wash cycles in semi-permanent applications. In direct comparison, temporary dyes like Fuchsin Basic or Basic Red 2 merely deposit on the fiber surface without strong ionic anchoring, resulting in rapid color washout after 1 to 2 washes [1].

Evidence DimensionColor retention (Wash fastness)
Target Compound DataRetains color for 8–10 wash cycles
Comparator Or BaselineTemporary dyes like Fuchsin Basic / Basic Red 2 (1–2 wash cycles)
Quantified Difference4x to 5x increase in wash fastness
ConditionsStandardized wash-and-dry treatment protocols on pre-dyed keratin tresses

Directly impacts consumer satisfaction and product performance claims, making it a highly suitable choice for premium semi-permanent colorants.

Semi-Permanent Hair Colorants and Conditioners

Leveraging its low percutaneous absorption and explicit SCCS compliance, Basic Red 51 is a compliant and highly effective choice for consumer-safe, vibrant red hair dyes and color-depositing conditioners. Its stability across pH 4–9 allows seamless integration into both acidic and mildly alkaline formulations [1].

Polyacrylonitrile (PAN) Textile Dyeing

Utilized in industrial textile manufacturing where its strong cationic affinity provides excellent light and wash fastness on acrylic fibers, outperforming legacy surface-depositing dyes in durability and color retention [2].

Biological and Cytological Staining

Employed as a reliable fluorophore and biological stain in histology, taking advantage of its specific electrostatic interactions with negatively charged cellular components to provide high-contrast imaging [3].

UNII

A7A946JJ6I

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

77061-58-6
12270-25-6

Wikipedia

Basic red 51

General Manufacturing Information

1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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